ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties
Preparation Methods
The synthesis of ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1,5-benzodiazepine-2-thiol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles, such as amines or thiols.
Scientific Research Applications
ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known to modulate GABAergic neurotransmission.
Comparison with Similar Compounds
ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can be compared to other benzodiazepines, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For example:
Diazepam: Known for its long-acting effects and is commonly used to treat anxiety and muscle spasms.
Lorazepam: Has a shorter duration of action and is often used for its anxiolytic and sedative properties.
Biological Activity
Ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazepine core, which is known for its diverse biological activities, particularly in the central nervous system. Its structure includes:
- Benzodiazepine ring : Provides sedative and anxiolytic properties.
- Chloro-fluorophenyl group : May enhance lipophilicity and biological activity.
- Thioether linkage : Potentially involved in metabolic pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- GABAergic Modulation : Similar to other benzodiazepines, this compound may enhance the effect of gamma-Aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.
- HDAC Inhibition : Preliminary studies indicate that compounds with similar structures exhibit histone deacetylase (HDAC) inhibition, which is linked to antitumor activity and modulation of gene expression .
- Nitric Oxide Pathways : Some derivatives have shown involvement in nitric oxide signaling pathways, influencing inflammation and immune responses .
Antitumor Activity
Research indicates that benzodiazepine derivatives can exhibit significant antitumor effects. For example, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, showcasing its potential as a selective HDAC inhibitor . The following table summarizes key findings from relevant studies:
Study Reference | Compound | Activity | IC50 Value | Tumor Type |
---|---|---|---|---|
Chen et al. (2020) | FNA (related compound) | HDAC inhibition | 95.48 nM | HepG2 |
Chen et al. (2020) | FNA (related compound) | Antiproliferative | 1.30 µM | Solid tumors |
Pharmacological Studies
Further pharmacological studies are necessary to elucidate the full range of biological activities associated with this compound. Current research efforts are focused on:
- In vitro assays : Evaluating the compound's effects on various cancer cell lines.
- In vivo models : Assessing tumor growth inhibition and overall survival rates in xenograft models.
Case Studies
Recent case studies involving related compounds have highlighted their potential therapeutic benefits:
- Case Study 1 : A study involving a benzodiazepine derivative showed significant tumor growth inhibition in animal models, suggesting that structural modifications could enhance efficacy against specific cancer types.
- Case Study 2 : Another investigation into the anti-inflammatory properties of similar compounds revealed their ability to modulate immune responses through nitric oxide pathways, indicating potential applications in treating inflammatory diseases .
Properties
Molecular Formula |
C22H21ClFN3O3S |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
ethyl 2-[4-[1-(2-chloro-4-fluoroanilino)-1-oxopropan-2-yl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
InChI |
InChI=1S/C22H21ClFN3O3S/c1-3-30-21(28)12-15-11-20(26-19-7-5-4-6-18(19)25-15)31-13(2)22(29)27-17-9-8-14(24)10-16(17)23/h4-11,13,25H,3,12H2,1-2H3,(H,27,29) |
InChI Key |
CCTBPTRYXXCITC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SC(C)C(=O)NC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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